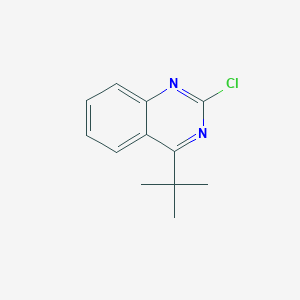
4-Tert-butyl-2-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol. This compound belongs to the quinazoline family, which consists of fused benzene and pyrimidine rings. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-aminobenzonitrile with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of catalysts such as palladium on carbon (Pd/C) can improve the yield and selectivity of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in 4-tert-butyl-2-hydroxyquinazoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base.
Major Products Formed:
Quinazoline-2,4-dione derivatives: from oxidation.
4-tert-butyl-2-hydroxyquinazoline: from reduction.
Substituted quinazolines: from nucleophilic substitution reactions.
Scientific Research Applications
4-Tert-butyl-2-chloroquinazoline has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-tert-butyl-2-chloroquinazoline exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. For example, it can inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
4-Tert-butyl-2-chloroquinazoline is compared with other similar compounds, such as:
2-tert-Butyl-1,4-benzoquinone: This compound is a major metabolite of the food additive butylated hydroxyanisole (BHA) and is known for its cytotoxic properties.
N-Phenethylquinazolin-4-amine: This class of compounds has shown activity against Mycobacterium tuberculosis and Mycobacterium bovis.
Uniqueness: this compound stands out due to its specific structural features, such as the tert-butyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
4-tert-butyl-2-chloroquinazoline |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3 |
InChI Key |
XWKHGKWPFLZCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


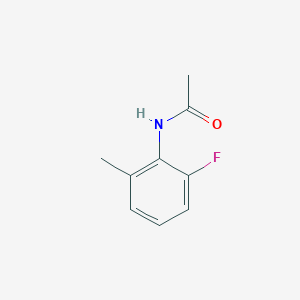
![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
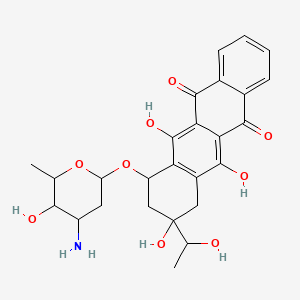

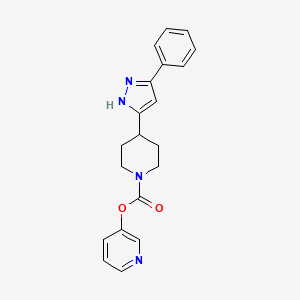




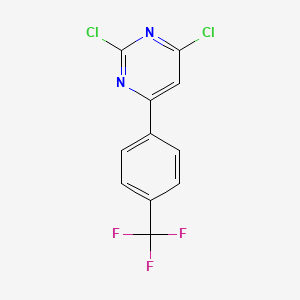

![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)
![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
